molecular formula C12H17NO B11907024 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11907024
M. Wt: 191.27 g/mol
InChI Key: KZAQIWLGSXQLGG-UHFFFAOYSA-N
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Description

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative characterized by a methoxy group at the 8-position and methyl groups at the 4- and 5-positions of the tetrahydroquinoline scaffold. Tetrahydroquinolines are heterocyclic compounds with a partially saturated quinoline ring, enabling diverse biochemical interactions due to their structural flexibility and substituent-dependent electronic properties.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

8-methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C12H17NO/c1-8-4-5-10(14-3)12-11(8)9(2)6-7-13-12/h4-5,9,13H,6-7H2,1-3H3

InChI Key

KZAQIWLGSXQLGG-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=C(C=CC(=C12)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method includes the reduction of 8-methoxy-4,5-dimethylquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of homogeneous catalysts in asymmetric hydrogenation has been demonstrated to produce enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and dimethyl groups enhance its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds :
Compound Name Substituents Biological Activity/Application Reference
8-Methoxy-4,5-dimethyl-THQ* 8-OCH₃, 4-CH₃, 5-CH₃ Antineoplastic (murine models)
2-Methyl-5-hydroxy-THQ 2-CH₃, 5-OH Analgesic (1/8 potency of morphine)
3,4-Diaryl-5,7-dimethoxy-THQ 3,4-Diaryl, 5,7-OCH₃ Anticancer (synthesized via Grignard)
8-Methyl-THQ 8-CH₃ Structural analog (pharma intermediates)
6-Bromo-4,4-dimethyl-THQ hydrochloride 6-Br, 4,4-(CH₃)₂ Synthetic intermediate (reactivity)

Analysis :

  • Methoxy Group (8-OCH₃): The 8-methoxy substituent in the target compound enhances electron-donating effects, improving binding to biological targets. This is critical in antineoplastic derivatives like bis[(carbamoyloxy)methyl] pyrrolo-isoquinolines, which showed activity against P388 lymphocytic leukemia and colon 38 tumors .
  • This property may explain superior bioavailability in anticancer assays .
  • Hydroxy vs. Methoxy : 2-Methyl-5-hydroxy-THQ exhibits analgesic activity but lower potency than morphine, highlighting that polar hydroxyl groups may limit CNS penetration compared to methoxy substituents.

Analysis :

  • The target compound’s synthesis likely involves multi-step functionalization, as seen in related pyrrolo-isoquinolines requiring phenolic cyclization and subsequent carbamate derivatization .
  • Diarylated dimethoxy-THQs are synthesized efficiently via Grignard reactions, but demethylation attempts (e.g., using AlCl₃) led to aromatization side reactions, limiting hydroxyl analog yields .

Biological Activity

8-Methoxy-4,5-dimethyl-1,2,3,4-tetrahydroquinoline (MDTHQ) is a compound belonging to the tetrahydroquinoline family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of MDTHQ, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15N
  • Molecular Weight : 189.25 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

MDTHQ has been studied for various biological activities including:

  • Anticancer Activity : Research has indicated that MDTHQ exhibits significant cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation.
  • Antimicrobial Properties : The compound demonstrates antibacterial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell membranes.
  • Neuroprotective Effects : Preliminary studies suggest that MDTHQ may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

The biological activity of MDTHQ is attributed to its interaction with various molecular targets:

  • Inhibition of Cell Proliferation : Studies have shown that MDTHQ can block the cell cycle at the G2/M phase in cancer cells, leading to reduced cell division.
  • Induction of Apoptosis : The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Antioxidant Activity : MDTHQ exhibits antioxidant properties that help mitigate oxidative stress in cells.

Anticancer Activity

A notable study evaluated the cytotoxicity of MDTHQ on human colorectal cancer cell lines (HCT116 and Caco-2). The results indicated:

  • IC50 Values : The IC50 values for HCT116 and Caco-2 were found to be 15 µM and 20 µM respectively after 48 hours of treatment.
  • Mechanism : Western blot analysis revealed that MDTHQ inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival .

Antimicrobial Activity

In another study focusing on antimicrobial properties:

  • Bacterial Strains Tested : MDTHQ was tested against Staphylococcus aureus and Escherichia coli.
  • Results : The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism
MDTHQAnticancer15PI3K/AKT/mTOR inhibition
7-Methoxy-8-methylquinazolinAnticancer20Cell cycle arrest
Other TetrahydroquinolinesAntimicrobialVariesMembrane disruption

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